REACTION_CXSMILES
|
N1[C:10]2[CH:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:17](=O)OC(C)(C)C)[CH2:8][CH2:7][CH2:6][C:5]=2C=CC=1.N1C2C(=O)CCCC=2C=CC=1.NCCCCN[C:41](=[O:47])[O:42][C:43](C)(C)[CH3:44].[BH4-].[Na+]>C(O)C.C(O)(=O)C>[CH2:43]([O:42][C:41]([C:17]1[C:12]2[NH:11][C:9]3[C:10]([C:13]=2[CH:14]=[CH:15][N:16]=1)=[CH:5][CH:6]=[CH:7][CH:8]=3)=[O:47])[CH3:44] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2CCCC(C12)NCCCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2CCCC(C12)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NCCCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
the product purified by silica gel chromatography (0% to 10% methanol/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC=CC2=C1NC1=CC=CC=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |